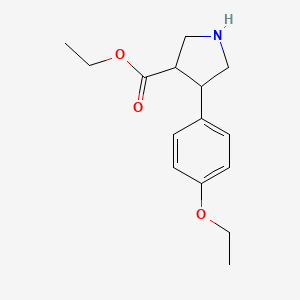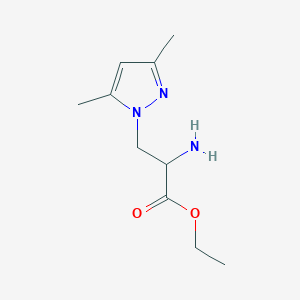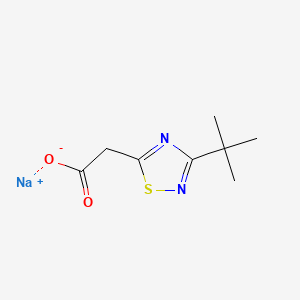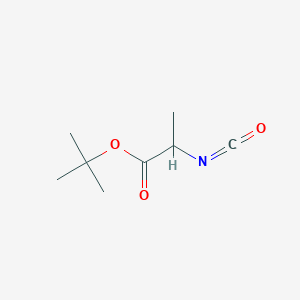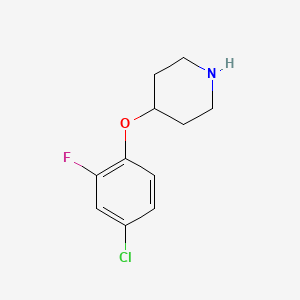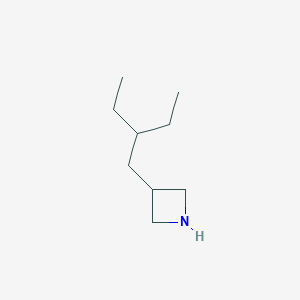
3-(2-Ethylbutyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(2-Ethylbutyl)azetidine can be synthesized through several synthetic routes. One common method involves the cyclization of 2-ethylbutylamine with a suitable cyclizing agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Ethylbutyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted azetidines.
Applications De Recherche Scientifique
3-(2-Ethylbutyl)azetidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
3-(2-Ethylbutyl)azetidine can be compared with other similar azetidine derivatives, such as 3-ethylazetidine and 3-propylazetidine. These compounds share the azetidine core but differ in their alkyl substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethylbutyl group, which may confer distinct advantages in certain applications.
Comparaison Avec Des Composés Similaires
3-ethylazetidine
3-propylazetidine
3-butylazetidine
3-pentylazetidine
This comprehensive overview provides a detailed understanding of 3-(2-Ethylbutyl)azetidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
3-(2-ethylbutyl)azetidine |
InChI |
InChI=1S/C9H19N/c1-3-8(4-2)5-9-6-10-7-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
YYFUGFOPZMQBCP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


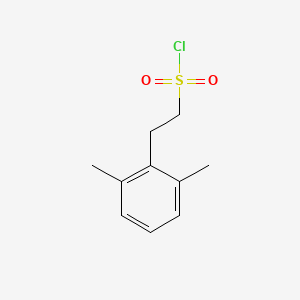

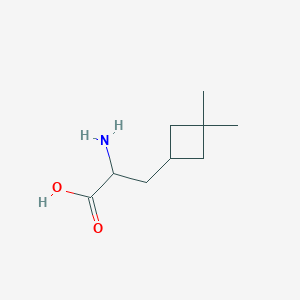

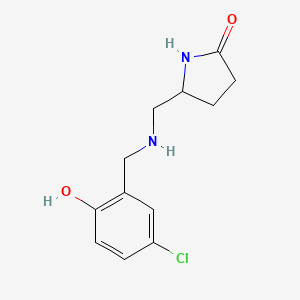
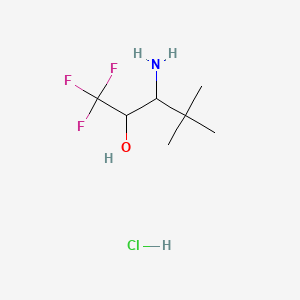
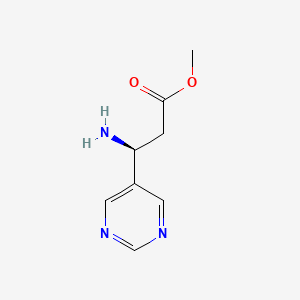
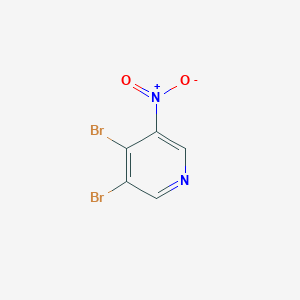
![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
